Product packaging for Trospium-d8 Chloride(Cat. No.:)

Trospium-d8 Chloride

カタログ番号: B10795548
分子量: 436.0 g/mol
InChIキー: RVCSYOQWLPPAOA-CGUGYAQBSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Trospium-d8 Chloride (C₂₅H₂₂D₈ClNO₃; molecular weight: 436.01) is a deuterated analog of Trospium Chloride, a quaternary ammonium anticholinergic agent. Unlike its parent compound, which is used therapeutically for overactive bladder (OAB), this compound serves as a stable isotope-labeled internal standard in pharmacokinetic and bioanalytical studies . The deuterium atoms replace eight hydrogens in the Trospium structure, enhancing its utility in mass spectrometry for precise quantification of Trospium Chloride in biological matrices .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H30ClNO3 B10795548 Trospium-d8 Chloride

特性

分子式

C25H30ClNO3

分子量

436.0 g/mol

IUPAC名

[(1S,5R)-2',2',3',3',4',4',5',5'-octadeuteriospiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl] 2-hydroxy-2,2-diphenylacetate;chloride

InChI

InChI=1S/C25H30NO3.ClH/c27-24(25(28,19-9-3-1-4-10-19)20-11-5-2-6-12-20)29-23-17-21-13-14-22(18-23)26(21)15-7-8-16-26;/h1-6,9-12,21-23,28H,7-8,13-18H2;1H/q+1;/p-1/t21-,22+,23?;/i7D2,8D2,15D2,16D2;

InChIキー

RVCSYOQWLPPAOA-CGUGYAQBSA-M

異性体SMILES

[2H]C1(C(C([N+]2(C1([2H])[2H])[C@@H]3CC[C@H]2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)([2H])[2H])([2H])[2H])[2H].[Cl-]

正規SMILES

C1CC[N+]2(C1)C3CCC2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O.[Cl-]

製品の起源

United States

化学反応の分析

Stability Under Analytical Conditions

Trospium-d8 chloride demonstrates stability across diverse conditions, making it suitable for LC-MS/MS analysis :

  • Bench-top Stability : Stable for 24 hours at room temperature.

  • Freeze-Thaw Stability : Tolerates three cycles without degradation.

  • Autosampler Stability : Remains intact for 24 hours at 10°C .

These properties ensure reliable quantification in biological matrices, with a linear range of 0.05–10 ng/mL in human plasma .

Functional Group Reactivity

The molecular structure of this compound (C25H22D8ClNO3) includes three reactive centers:

a. Ester Group Hydrolysis

  • Conditions : Acidic or alkaline environments.

  • Outcome : Cleavage to form mandelic acid and a hydroxylated quaternary ammonium compound.

b. Quaternary Ammonium Salt Exchange

  • Reagents : Strong ion-exchange resins or counterions (e.g., bromide).

  • Outcome : Substitution of chloride with other anions .

c. Deuterium-Hydrogen Exchange

  • Conditions : Prolonged exposure to protic solvents (e.g., water or methanol).

  • Outcome : Partial loss of deuterium, necessitating inert storage conditions (2–8°C under nitrogen) .

Derivatization Potential

This compound can undergo derivatization to enhance analytical detection or study metabolic pathways:

  • Acylation : Reaction with anhydrides or acid chlorides to modify ester groups.

  • Oxidation : Controlled oxidation of the tropane ring for metabolite identification.

Comparative Reactivity with Non-Deuterated Analog

While the deuterium substitution does not alter the primary chemical reactions, it affects kinetic isotope effects:

  • Mass Spectrometry : Distinct fragmentation patterns (m/z 400-172 for d8 vs. 392-164 for non-deuterated) .

  • Metabolic Stability : Slighter slower hepatic metabolism due to deuterium’s kinetic isotope effect.

科学的研究の応用

Pharmacological Profile

Trospium chloride is a quaternary ammonium compound that acts as a muscarinic receptor antagonist. Its mechanism involves blocking acetylcholine at muscarinic receptors, leading to decreased bladder contractions and increased bladder capacity. The deuterated version, trospium-d8 chloride, may offer improved pharmacokinetic properties, such as altered metabolism and enhanced stability.

Key Properties of this compound

  • Chemical Structure : this compound retains the core structure of trospium but includes deuterated hydrogen atoms.
  • Pharmacokinetics : Exhibits lower central nervous system penetration compared to other anticholinergics, potentially reducing side effects like dry mouth and constipation.
  • Excretion : Primarily excreted unchanged in urine, providing localized therapeutic effects.

Treatment of Overactive Bladder

This compound is primarily indicated for managing overactive bladder symptoms, including urgency, frequency, and urge urinary incontinence. Clinical trials have demonstrated its efficacy in improving bladder function and patient quality of life.

Table 1: Clinical Trial Outcomes for this compound

Study ReferenceDosage (mg)DurationPrimary EndpointResult
Cardozo et al. 20 b.i.d.12 weeksMaximum bladder capacitySignificant increase (p < 0.0001)
Alloussi et al. 20 b.i.d.3 weeksUrge incontinence episodesReduction observed
Recent Study 60 once daily12 weeksDaily urinary frequencySignificant improvement

Potential for Other Therapeutic Uses

Beyond overactive bladder, trospium chloride has shown promise in treating other conditions:

  • Interstitial Cystitis : Studies suggest efficacy in alleviating symptoms associated with this chronic condition.
  • Pulmonary Conditions : Potential applications include asthma and chronic obstructive pulmonary disease due to its bronchodilatory effects.

Case Studies

Several case studies have documented the effectiveness of trospium chloride in clinical settings:

  • Case Study 1 : A 60-year-old female with severe urge incontinence experienced a significant reduction in episodes after initiating treatment with trospium chloride at a dosage of 20 mg twice daily.
  • Case Study 2 : A cohort study involving patients with interstitial cystitis reported improved symptom management when treated with trospium chloride over a six-month period.

Future Research Directions

The unique properties of this compound warrant further investigation:

  • Pharmacokinetic Studies : Understanding how deuteration affects absorption and metabolism.
  • Comparative Efficacy Trials : Evaluating the effectiveness of trospium-d8 against existing treatments for overactive bladder and other conditions.

類似化合物との比較

Pharmacokinetic Properties

Trospium Chloride vs. Tolterodine and Solifenacin

  • Absorption and Bioavailability :
    Trospium Chloride is hydrophilic, resulting in slow and incomplete oral absorption (~10% bioavailability) compared to Tolterodine (77%) and Solifenacin (88%) . Its extended-release (XR) formulation reduces peak plasma concentration (Cₘₐₓ) by 30% compared to immediate-release (IR), improving tolerability .
    • Key Data:
Parameter Trospium XR Tolterodine IR Solifenacin IR
Cₘₐₓ (ng/mL) 20.2 ± 14.2 3.7 ± 1.5 9.8 ± 3.1
Tₘₐₓ (hours) 4–6 1–2 3–6
Bioavailability ~10% 77% 88%

Source:

  • Metabolism and Excretion :
    Trospium Chloride is excreted renally (85% unchanged), bypassing cytochrome P450 (CYP450) metabolism, whereas Tolterodine (CYP2D6/3A4) and Solifenacin (CYP3A4) undergo hepatic metabolism . This reduces Trospium’s drug interaction risk with CYP450 substrates (e.g., Metformin) .

Efficacy in Overactive Bladder Management

Clinical Outcomes

  • Symptom Reduction :
    • Trospium XR (60 mg/day) reduced urinary frequency by 2.5 episodes/day and urgency incontinence by 1.2 episodes/day, comparable to Tolterodine (4 mg/day) and Solifenacin (5–10 mg/day) .
    • Solifenacin demonstrated superior reduction in urinary frequency compared to Trospium and Tolterodine in head-to-head trials .
  • Long-Term Efficacy :
    Trospium XR maintained symptom relief over 12 months with a 64% patient adherence rate, similar to Solifenacin (68%) but higher than Tolterodine (58%) .

Adverse Event Profiles :

  • Dry Mouth :
    Trospium XR reported the lowest incidence (5.6%) compared to Tolterodine (23%) and Solifenacin (11%) .
  • Central Nervous System (CNS) Effects :
    Trospium’s quaternary structure limits blood-brain barrier penetration, resulting in fewer CNS adverse events (e.g., dizziness: 1.2% vs. 3.8% for Oxybutynin) .

Drug Interaction Potential

  • Trospium Chloride: No clinically significant interactions with Metformin, antacids, or polyvalent cations (e.g., calcium) due to renal excretion and lack of CYP450 involvement .
  • Tolterodine and Solifenacin :
    Risk of interactions with CYP3A4 inhibitors (e.g., ketoconazole) and QT-prolonging drugs .

Special Populations

  • Renal Impairment :
    Trospium requires dose adjustment in severe renal impairment (CrCl <30 mL/min) due to renal excretion .
  • Elderly Patients : Trospium’s low CNS penetration makes it preferable over Oxybutynin, which has higher anticholinergic burden .

生物活性

Trospium-d8 chloride is a deuterated form of trospium chloride, a quaternary ammonium compound primarily used for the treatment of overactive bladder (OAB). This article delves into its biological activity, pharmacokinetics, and therapeutic applications, supported by relevant data tables and case studies.

This compound is chemically characterized as:

  • Chemical Formula : C25_{25}H30_{30}ClNO3_3 (deuterated version)
  • Molecular Weight : 423.97 g/mol
  • Structure : It contains a spirobicyclic structure with a pyrrolidine moiety, which is crucial for its interaction with muscarinic receptors.

Trospium acts as an antimuscarinic agent , selectively binding to muscarinic receptors M1, M2, and M3 with high affinity (Kis ranging from 0.50 to 2.3 nM) but does not affect nicotinic receptors. This selectivity minimizes central nervous system side effects due to its limited ability to cross the blood-brain barrier .

2. Pharmacokinetics

Trospium-d8 exhibits distinct pharmacokinetic properties:

  • Absorption : Peak plasma concentrations occur approximately 5-6 hours post-administration, with food significantly reducing bioavailability.
  • Distribution : It has a volume of distribution of approximately 7 L/kg, accumulating in the liver and kidneys while being excreted primarily unchanged via renal pathways.
  • Metabolism : Trospium undergoes minimal hepatic metabolism, making it less prone to drug-drug interactions .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Bioavailability~10%
Peak Plasma Concentration5-6 hours post-dose
Volume of Distribution~7 L/kg
Renal Clearance~500 mL/min
Metabolic PathwayMinimal hepatic metabolism

3. Clinical Efficacy

This compound has been shown to be effective in managing symptoms associated with OAB. Clinical trials have demonstrated its efficacy in reducing urinary urgency, frequency, and incontinence episodes. Comparative studies indicate that trospium is at least as effective as other antimuscarinics like oxybutynin and tolterodine.

Case Study: Efficacy in Overactive Bladder

A study involving over 10,000 patients revealed significant improvements in health-related quality of life measures and a marked decrease in incontinence episodes after treatment with trospium chloride. Adverse effects were generally mild and included dry mouth and constipation .

4. Safety Profile

Trospium-d8 is well-tolerated among patients. The most common side effects reported include:

  • Dry mouth
  • Constipation
  • Dyspepsia
  • Abdominal pain
  • Nausea

These side effects are generally less severe compared to other antimuscarinic agents .

5. Research Findings

Recent studies have focused on the pharmacological profiles of this compound:

  • Transporter Interaction Studies : Trospium's interaction with various transporters such as OCT1 and OCT2 has been investigated to understand its absorption and distribution better. In vitro studies indicated that trospium is a substrate for these transporters, influencing its pharmacokinetics significantly .
  • Quantitative Analysis : Advanced analytical methods such as LC-MS/MS have been employed for the quantification of trospium in biological samples, aiding in pharmacokinetic studies .

Table 2: Summary of Research Findings on this compound

Study FocusKey Findings
PharmacokineticsPoorly metabolized; renal excretion predominates
EfficacySignificant reduction in OAB symptoms
SafetyGenerally well-tolerated; fewer CNS side effects

Q & A

Q. What is the role of deuterium labeling in Trospium-d8 Chloride research, and how does it enhance experimental methodologies?

this compound serves as an isotopic internal standard in mass spectrometry (LC-MS/MS) to improve quantification accuracy by correcting for matrix effects and instrument variability. Its deuterated structure allows precise tracking of metabolic stability and pharmacokinetic parameters, such as renal excretion rates, without interfering with the parent compound's biological activity .

Q. What are the key considerations when synthesizing and characterizing this compound for research use?

Synthesis requires ensuring >99% isotopic purity via deuterium exchange reactions, validated using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry. Characterization should include stability assessments under varying pH and temperature conditions to confirm structural integrity, particularly for long-term storage in biological matrices .

Q. Which analytical techniques are most effective for quantifying this compound in complex biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is optimal. Method validation must include calibration curves (1–500 ng/mL), recovery rates (>90%), and precision (CV <15%) to ensure reproducibility. Deuterated analogs minimize ion suppression effects in plasma or urine samples .

Q. How does this compound's quaternary ammonium structure influence its experimental applications?

Its charged nature limits blood-brain barrier penetration, making it ideal for peripheral muscarinic receptor studies. Researchers should prioritize in vitro models (e.g., transfected cell lines expressing mAChRs) or ex vivo tissue assays to evaluate receptor binding kinetics without confounding CNS effects .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions between in vitro and in vivo data on this compound's transporter-mediated uptake?

Address species-specific differences in organic cation transporter (OCT) affinity by comparing human vs. animal models (e.g., dog OCT1/OCT2 in ). Use siRNA knockdown or selective inhibitors (e.g., cimetidine) to isolate transporter contributions in cellular uptake assays. Validate findings with pharmacokinetic modeling to reconcile disparities in renal clearance rates .

Q. What methodological steps are critical for ensuring reproducibility in competitive mAChR binding assays using this compound?

Standardize assay conditions: (1) Use radiolabeled ligands (e.g., [³H]-N-methylscopolamine) at Kd concentrations; (2) Include controls for nonspecific binding (atropine saturation); (3) Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC50 and Ki values. Replicate experiments across independent labs to confirm inter-study consistency .

Q. How should researchers statistically analyze pharmacokinetic data from this compound studies to account for inter-individual variability?

Employ non-compartmental analysis (NCA) for AUC and Cmax calculations, followed by mixed-effects modeling to adjust for covariates like renal function. Use bootstrapping for 90% confidence intervals in bioequivalence studies. For receptor occupancy, apply ANOVA with post-hoc Tukey tests to compare dose groups .

Q. What strategies mitigate data contradictions in mAChR subtype selectivity studies involving this compound?

Conduct functional assays (e.g., calcium flux or GTPγS binding) alongside radioligand displacement to distinguish antagonism efficacy across M1–M5 subtypes. Cross-validate results with molecular docking simulations to identify structural determinants of subtype specificity .

Q. How can researchers optimize experimental designs to evaluate this compound's unique renal excretion profile?

Use deuterium labeling to differentiate parent compound excretion from metabolites in urine samples. Pair this with positron emission tomography (PET) imaging in preclinical models to correlate renal clearance with real-time tissue distribution. Adjust dosing regimens in subjects with severe renal impairment per guidelines .

Q. What are the best practices for documenting this compound research to meet peer-reviewed journal standards?

Follow protocols: (1) Detail synthesis and characterization in Supporting Information; (2) Provide raw data for key figures (e.g., receptor binding curves); (3) Cite primary literature for known compounds. For novel findings, include purity certificates and independent validation reports .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。